Cas no 30683-77-3 (2-Hydroxycyclohexanecarbonitrile)

2-Hydroxycyclohexanecarbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxycyclohexanecarbonitrile

- 1-Aza-2-hydroxybenzanthrone

- 1H-Dibenzo(de,h)quinoline-2,7-dione

- 2-cyanocyclohexanol

- 2-Cyano-Cyclohexanol-1

- 2-Hydroxy-1-azabenzanthrone

- 2-hydroxy-1-benzanthrone

- 2-Hydroxy-7H-dibenzo[de,h]quinolin-7-one

- 2-Hydroxy-7H-dibenzo< de,h> chinolin-7-on

- 2-hydroxy-7H-dibenzo< de,h> quinolin-7-one

- AC1MRBTS

- AG-F-03996

- cis-2-hydroxycyclohexanecarbonit

- CTK1C4425

- EINECS 250-551-8

- lactim form

- 2-hydroxycyclohexanenitrile

- AB03956

- 70367-35-0

- EN300-64070

- cis-2-hydroxycyclohexanecarbonitrile

- SCHEMBL2938716

- AKOS009159498

- 125356-61-8

- SB85040

- (1S,2R)-2-Hydroxycyclohexanecarbonitrile

- 63301-31-5

- SB47645

- SB84864

- 30683-77-3

- DB-347130

- (1R,2S)-2-HYDROXYCYCLOHEXANECARBONITRILE

- 2-hydroxycyclohexane-1-carbonitrile

-

- インチ: InChI=1S/C7H11NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-4H2

- InChIKey: MFPCXQNVYPKUSM-UHFFFAOYSA-N

- ほほえんだ: C1CCC(C(C1)C#N)O

計算された属性

- せいみつぶんしりょう: 125.08413

- どういたいしつりょう: 125.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 44Ų

じっけんとくせい

- PSA: 44.02

2-Hydroxycyclohexanecarbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM201289-1g |

2-hydroxycyclohexane-1-carbonitrile |

30683-77-3 | 95% | 1g |

$556 | 2023-03-07 | |

| Enamine | EN300-64070-0.05g |

2-hydroxycyclohexane-1-carbonitrile |

30683-77-3 | 0.05g |

$212.0 | 2023-02-13 | ||

| Enamine | EN300-64070-1.0g |

2-hydroxycyclohexane-1-carbonitrile |

30683-77-3 | 1.0g |

$914.0 | 2023-02-13 | ||

| Chemenu | CM201289-1g |

2-hydroxycyclohexane-1-carbonitrile |

30683-77-3 | 95% | 1g |

$556 | 2021-08-05 | |

| Enamine | EN300-64070-0.25g |

2-hydroxycyclohexane-1-carbonitrile |

30683-77-3 | 0.25g |

$452.0 | 2023-02-13 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1543580-1g |

2-Hydroxycyclohexane-1-carbonitrile |

30683-77-3 | 98% | 1g |

¥4243.00 | 2024-08-02 | |

| Enamine | EN300-64070-10.0g |

2-hydroxycyclohexane-1-carbonitrile |

30683-77-3 | 10.0g |

$3929.0 | 2023-02-13 | ||

| Enamine | EN300-64070-0.1g |

2-hydroxycyclohexane-1-carbonitrile |

30683-77-3 | 0.1g |

$317.0 | 2023-02-13 | ||

| Enamine | EN300-64070-5.0g |

2-hydroxycyclohexane-1-carbonitrile |

30683-77-3 | 5.0g |

$2650.0 | 2023-02-13 | ||

| Enamine | EN300-64070-0.5g |

2-hydroxycyclohexane-1-carbonitrile |

30683-77-3 | 0.5g |

$713.0 | 2023-02-13 |

2-Hydroxycyclohexanecarbonitrile 関連文献

-

1. Enzymatic resolutions of cyclic amino alcohol precursorsHelmut H?nig,Peter Seufer-Wasserthal,Ferenc Fül?p J. Chem. Soc. Perkin Trans. 1 1989 2341

-

2. Chemoselective enzymatic hydrolysis of aliphatic and alicyclic nitrilesAnna de Raadt,Norbert Klempier,Kurt Faber,Herfried Griengl J. Chem. Soc. Perkin Trans. 1 1992 137

2-Hydroxycyclohexanecarbonitrileに関する追加情報

2-Hydroxycyclohexanecarbonitrile (CAS No. 30683-77-3): An Overview of Its Structure, Properties, and Applications in Modern Research

2-Hydroxycyclohexanecarbonitrile (CAS No. 30683-77-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This comprehensive overview aims to provide a detailed understanding of the compound's properties, synthesis methods, and its role in contemporary scientific research.

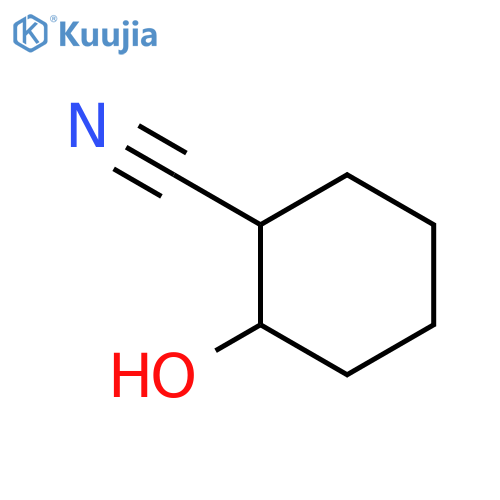

Chemical Structure and Physical Properties: 2-Hydroxycyclohexanecarbonitrile is characterized by its cyclohexane ring with a hydroxyl group and a cyano group attached to the same carbon atom. The molecular formula is C7H11NO2, and it has a molecular weight of approximately 141.16 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 95-97°C, and it exhibits moderate stability under standard laboratory conditions.

Synthesis Methods: The synthesis of 2-Hydroxycyclohexanecarbonitrile can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of cyclohexanone with hydroxylamine in the presence of an acid catalyst, followed by nitrile formation via dehydration. Another approach involves the cyanation of 2-hydroxycyclohexanone using a suitable cyanating agent such as sodium cyanide or potassium cyanide. These methods have been optimized to improve yield and purity, making 2-Hydroxycyclohexanecarbonitrile readily accessible for further studies.

Biological Activity and Pharmaceutical Applications: Recent research has highlighted the potential of 2-Hydroxycyclohexanecarbonitrile in the development of novel therapeutic agents. Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been investigated for its ability to modulate cellular signaling pathways involved in cancer progression, making it a promising lead compound for drug discovery efforts. Clinical trials are currently underway to evaluate its efficacy and safety profile in treating various inflammatory diseases and cancers.

Mechanism of Action: The biological activity of 2-Hydroxycyclohexanecarbonitrile is attributed to its ability to interact with specific cellular targets. For instance, it has been shown to bind to nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses. By inhibiting NF-κB activation, 2-Hydroxycyclohexanecarbonitrile can reduce the expression of pro-inflammatory genes and mitigate tissue damage associated with chronic inflammation. Furthermore, it has been found to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades.

Analytical Techniques: Accurate characterization of 2-Hydroxycyclohexanecarbonitrile is crucial for both research and quality control purposes. Various analytical techniques have been employed to determine its purity and structural integrity. High-performance liquid chromatography (HPLC) is commonly used for quantitative analysis, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure. Mass spectrometry (MS) is also valuable for confirming the identity of the compound and detecting any impurities or degradation products.

Safety Considerations: While 2-Hydroxycyclohexanecarbonitrile is generally considered safe for laboratory use when proper handling procedures are followed, it is important to adhere to standard safety guidelines. Protective equipment such as gloves, goggles, and lab coats should be worn during handling, and the compound should be stored in a cool, dry place away from incompatible substances. In case of accidental exposure, immediate medical attention should be sought.

FUTURE DIRECTIONS AND CONCLUSIONS: The ongoing research on 2-Hydroxycyclohexanecarbonitrile holds great promise for advancing our understanding of its biological activities and potential therapeutic applications. Future studies will likely focus on optimizing its pharmacological properties through structural modifications and exploring new delivery methods to enhance its efficacy and reduce side effects. As more data becomes available from clinical trials, it is anticipated that 2-Hydroxycyclohexanecarbonitrile will play a significant role in the development of innovative treatments for inflammatory diseases and cancer.

30683-77-3 (2-Hydroxycyclohexanecarbonitrile) 関連製品

- 63301-31-5(trans-2-hydroxycyclohexanecarbonitrile)

- 24056-33-5(3-hydroxycyclohexane-1-carbonitrile)

- 24056-34-6(4-Hydroxycyclohexanecarbonitrile)

- 195711-28-5(1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile)

- 870997-76-5(3-amino-4-methoxy-pyridine-2-carboxylic acid)

- 76390-95-9(6-methyl-2-oxoHeptanoic acid)

- 1805510-38-6(4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde)

- 1807182-77-9(5,6-Dichloropicolinamide)

- 68634-53-7(3-(4-Oxopyridin-1(4H)-yl)propanenitrile)

- 2306275-17-0(methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate)